molecular formula C8H12N2O2 B14877458 N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide

N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B14877458
M. Wt: 168.19 g/mol
InChI Key: MGFZEFHVZODYDR-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide is a compound that belongs to the class of N-methoxy-N-methyl amides. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of N-methoxy-N-methylacetamide with pyrrole under specific conditions. The reaction typically requires a base such as potassium tert-butoxide (t-BuOK) to facilitate the nucleophilic substitution and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Scientific Research Applications

N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methoxy-N-methyl-2-(1H-pyrrol-1-yl)acetamide include:

Uniqueness

This compound is unique due to its specific combination of a methoxy group, a methyl group, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methoxy-N-methyl-2-pyrrol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9(12-2)8(11)7-10-5-3-4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZEFHVZODYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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